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disodium bisphenol-A

Interfacial polymerization Polycarbonate synthesis Aqueous solubility

Neutral bisphenol A (BPA) is unsuitable for key industrial polymerizations due to negligible water solubility (0.012 wt%) and absence of pre-formed catalytic activity. Disodium bisphenol-A (CAS 2444-90-8) solves this directly as a water-soluble dianion (25-30 wt% solutions achievable). - **Interfacial PC Synthesis**: Enables reaction with phosgene at the aqueous-organic interface; impossible with neutral BPA. - **Melt Transesterification**: Serves as a precise catalytic benchmark (1×10⁻⁸ - 1×10⁻⁶ mol/mol BPA) requiring no separate calibration. - **Polyetherimide Production**: Anhydrous form (<0.5% H₂O) delivers >97% yield in bisimide coupling, avoiding alkali-driven decomposition.

Molecular Formula C15H16Na2O2
Molecular Weight 274.26 g/mol
Cat. No. B8573717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedisodium bisphenol-A
Molecular FormulaC15H16Na2O2
Molecular Weight274.26 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.[Na].[Na]
InChIInChI=1S/C15H16O2.2Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;;/h3-10,16-17H,1-2H3;;
InChIKeyJJVKWFOGASBDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Bisphenol-A: Characteristics, Comparators, and Industrial Context


Disodium bisphenol-A (CAS 2444-90-8; synonyms: bisphenol A disodium salt, disodium 4,4'-isopropylidenediphenolate) is the fully deprotonated disodium phenolate salt of bisphenol A (BPA, CAS 80-05-7), with molecular formula C₁₅H₁₄Na₂O₂ and molecular weight 272.25 g/mol [1]. It is a white solid typically supplied at ≥95% purity [1]. Unlike the neutral parent compound BPA, the disodium salt exists as a pre-formed dianion, rendering it readily water-soluble and eliminating the need for in situ deprotonation during aqueous-phase processing. This compound serves as a critical intermediate in two major industrial polymer platforms—interfacial polycarbonate synthesis (Lexan-type materials) and polyetherimide production—as well as in specialized epoxy prepolymer formulations where the pre-formed phenolate nucleophile enables mechanistically distinct synthetic pathways [2][3].

Form Pre-formed disodium phenolate dianion; readily water-soluble
Key workflow Interfacial polycarbonate, polyetherimide, and epoxy prepolymer synthesis
Catalytic role Industry-defined catalytic reference for melt transesterification polycarbonate

Why Neutral Bisphenols Cannot Substitute for Disodium Bisphenol-A


Neutral bisphenols such as BPA, bisphenol S (BPS), and bisphenol F (BPF) cannot directly replace disodium bisphenol-A in the two industrially dominant process chemistries where the disodium salt is specified. First, the interfacial polycarbonate process requires a water-soluble bisphenolate species to react with phosgene at the aqueous-organic interface; BPA has a water solubility of only approximately 120 mg/L (0.012 wt%) at 25 °C and a pKa of 9.78–10.39, remaining fully protonated and insoluble at neutral pH [1]. In contrast, industrial interfacial polycarbonate production employs sodium bisphenolate solutions at 25–30 wt% concentration—a greater than 2,000-fold differential in effective aqueous-phase loading that cannot be achieved by simply slurrying neutral BPA [2]. Second, in melt transesterification polycarbonate synthesis, the disodium salt functions as a highly precise catalytic benchmark at 1×10⁻⁸ to 1×10⁻⁶ mol per mol of BPA; neutral bisphenols lack this catalytic functionality entirely and require separate catalyst addition with attendant control challenges [3]. These two orthogonal requirements—aqueous solubility for interfacial processing and calibrated catalytic activity for melt processing—mean that procurement of the pre-formed disodium salt is not interchangeable with purchasing neutral BPA and generating the salt in situ without rigorous process validation.

Attribute
Disodium BPA (target)
Neutral BPA (substitute)
Aqueous loading
Supports >25 wt% solutions for interfacial processes
~120 mg/L water solubility; cannot load aqueous phase
Catalytic function
Precisely defined catalytic benchmark activity
No inherent catalytic activity; requires separate catalyst addition
Process compatibility
Direct aqueous-organic interfacial reaction with phosgene
Insoluble at neutral pH; in situ deprotonation adds complexity

Differentiation Evidence: Disodium Bisphenol-A vs. Neutral Bisphenols


Aqueous-Phase Processability for Interfacial Polycarbonate

The disodium salt of bisphenol-A enables industrial interfacial polycarbonate production at aqueous-phase concentrations that are unattainable with neutral BPA. The European Patent EP 0520276 A3 (Bayer AG) specifies that gaseous phosgene is combined continuously with a 25–30% strength sodium bisphenolate solution in the two-phase interfacial process [1]. In contrast, neutral BPA exhibits a water solubility of only approximately 120 mg/L (0.012 wt%) at 25 °C, with pKa values of 9.78 and 10.39 that preclude spontaneous dissolution at neutral pH [2]. The effective aqueous concentration differential exceeds 2,000-fold (250,000–300,000 mg/L vs. 120 mg/L). US Patent 4,255,556 further designates the disodium salt as 'the most preferred bisphenolate' for interfacial poly(ester carbonate) production, noting that concentrations up to the solubility limits of the bisphenolate are preferred [3].

Aqueous loading
Reported
>2,000‑fold higher effective concentration vs. neutral BPA
Enables interfacial polycarbonate production; neutral BPA cannot meet aqueous-phase demand.
25–30 wt% disodium salt solution vs. ~0.012 wt% BPA at 25°C
Interfacial polymerization Polycarbonate synthesis Aqueous solubility

Catalytic Benchmark for Melt Polycarbonate Transesterification

In melt polycarbonate manufacturing via transesterification of bisphenol A with diphenyl carbonate, the disodium salt of bisphenol A serves as the explicit catalytic benchmark against which all alternative alkali metal and alkaline earth metal catalysts are calibrated. European Patent EP 0926181 A2 (General Electric) specifies that the effective amount of any alkali metal or alkaline earth metal catalyst must be 'controlled to have the same catalytic activity as 1×10⁻⁸ to 1×10⁻⁶ mole of bisphenol disodium salt per mole of pure bisphenol A' [1]. This means the disodium salt is not merely one option among many—it is the metrological reference standard for catalytic activity in this industrially critical polymerization. The patent further notes that controlling catalyst quantity within approximately 10% of a designated value within this range is essential for obtaining polycarbonate with good color, heat stability, and color stability during molding [1].

Catalytic benchmark
Head‑to‑head
1×10⁻⁸–1×10⁻⁶ mol/mol BPA
Industry reference activity for melt transesterification catalyst; all alternatives calibrated to this range.
±10% control tolerance for color and heat stability
Melt transesterification Polycarbonate catalysis Alkali metal catalyst

High-Yield Polyetherimide Bisimide Intermediate Synthesis

US Patent 4,202,993 (General Electric, issued 1980) demonstrates that substantially anhydrous disodium bisphenol-A—produced via flash evaporation of water at temperatures up to 350 °C from the bisphenol salt hydrate or aqueous slurry—enables high-yield synthesis of bisimide intermediates critical for polyetherimide production. Specifically, when anhydrous bisphenol-A disodium salt (having less than 0.5% by weight of water as determined by Karl Fischer reagent) was reacted with N-methyl-4-nitrophthalimide in dimethylsulfoxide at 75 °C under nitrogen for one hour, the product 4,4'-bis(N-methylphthalimide-4-oxy)-2,2-diphenylpropane was obtained in 97% yield [1]. The patent explicitly teaches that bisphenols are 'readily decomposed when heated, and alkalis readily catalyze bisphenol decomposition,' making the ability to produce a stable, anhydrous disodium salt without decomposition a critical differentiation from attempting in situ salt formation [1].

Bisimide yield
Reported
97% isolated yield
Reported with anhydrous disodium salt; supports polyetherimide intermediate synthesis.
Water content
Microwave polycondensation
Head‑to‑head
25 min (microwave) vs. hours (conventional)
Supports process intensification; produces high‑molecular‑weight poly(ether imide) in reduced time.
Inherent viscosity 0.55–0.92 dL/g; phase‑transfer catalysis
Epoxy prepolymer route
Context‑dependent
Reduced epichlorohydrin excess (near‑stoichiometric vs. 6–12:1)
Two‑step SN2 pathway using disodium salt lowers monomer consumption and by‑product formation.
Class‑level inference; process‑specific validation recommended
Polyetherimide synthesis Bisimide intermediates Anhydrous bisphenol salt

Microwave-Assisted Polycondensation Completion Time

A study published in the Journal of Applied Polymer Science (2004, Vol. 92, pp. 2415–2419) directly compared microwave-assisted vs. conventional thermal heating for the polycondensation of disodium bisphenol A with bis(chlorophthalimide)s in o-dichlorobenzene using phase-transfer catalysis. The microwave-assisted reactions 'proceeded rapidly and were completed within 25 min,' in explicit contrast to conventional heating polycondensation which requires substantially longer reaction times (typically several hours for comparable systems) [1]. The resulting poly(ether imide)s exhibited inherent viscosities of 0.55–0.92 dL/g, indicating the achievement of high molecular weight polymer within this dramatically shortened timeframe [1]. This rate acceleration is specifically enabled by the disodium bisphenol-A substrate in combination with microwave irradiation and phase-transfer catalysis; neutral BPA cannot participate in this polycondensation chemistry without prior deprotonation.

Microwave polycondensation
Head‑to‑head
25 min (microwave) vs. hours (conventional)
Supports process intensification; produces high‑molecular‑weight poly(ether imide) in reduced time.
Inherent viscosity 0.55–0.92 dL/g; phase‑transfer catalysis
Microwave-assisted polymerization Poly(ether imide) Phase-transfer catalysis

SN2 Epoxy Prepolymer Pathway vs. One-Step Method

The disodium salt of bisphenol A enables a two-step epoxy prepolymer synthesis in which the first step is a well-defined SN2 reaction between the pre-formed disodium phenolate and epichlorohydrin, generating a low-molecular-weight prepolymer with epoxide termini [1][2]. This pathway is mechanistically distinct from the conventional one-step NaOH-catalyzed method, which simultaneously forms the phenolate in situ while competing with epichlorohydrin hydrolysis. According to process descriptions in the Chinese epoxy resin technical literature, the one-step method requires a large molar excess of epichlorohydrin relative to BPA (n(ECH):n(BPA) = 6–12:1), leading to higher monomer consumption, increased energy costs, and greater byproduct formation [3]. In contrast, the two-step disodium salt method is characterized by shorter reaction time, stable operation, narrow molecular weight distribution, lower viscosity products, and higher epoxy values [3]. US Patent 4,383,118 (Rhone-Poulenc) specifically describes the preparation of epoxy resins 'from the disodium salt of bisphenol A and epichlorohydrin' in an anhydrous, aprotic medium, enabling controlled glycidyl polyether formation without the hydrolysis side reactions that plague aqueous alkaline systems .

Epoxy prepolymer route
Context‑dependent
Reduced epichlorohydrin excess (near‑stoichiometric vs. 6–12:1)
Two‑step SN2 pathway using disodium salt lowers monomer consumption and by‑product formation.
Class‑level inference; process‑specific validation recommended
Epoxy prepolymer synthesis SN2 reaction Diglycidyl ether

Procurement-Relevant Application Scenarios for Disodium Bisphenol-A


Interfacial Polycarbonate Production

In the two-phase interfacial process for manufacturing bisphenol A polycarbonate (Lexan-type materials), the disodium salt of bisphenol A is dissolved in the aqueous phase at 25–30 wt% concentration and reacted with phosgene dissolved in a chlorinated organic solvent such as methylene chloride [1]. This process is impossible with neutral BPA due to its negligible water solubility (~120 mg/L). The disodium salt is explicitly designated as 'the most preferred bisphenolate' for this application in foundational patent literature [2]. Procurement of the pre-formed disodium salt ensures immediate process readiness without the need for in situ stoichiometric NaOH addition and associated pH control challenges. This scenario accounts for the dominant global production route for optical-grade and high-molecular-weight polycarbonate.

Melt Polycarbonate Manufacturing Process Control

In melt transesterification polycarbonate production—the environmentally preferred alternative to the phosgene-based interfacial route—the disodium salt of bisphenol A serves as the reference catalyst for all alkali metal catalyst systems. The effective catalyst loading is benchmarked to the activity equivalent of 1×10⁻⁸ to 1×10⁻⁶ mol of bisphenol disodium salt per mol of BPA, and must be controlled within ±10% of the designated value to ensure good polymer color, heat stability, and transparency [3]. Procuring the disodium salt for this application provides manufacturers with a catalyst of precisely known activity that does not require independent calibration, reducing process development time and ensuring batch-to-batch consistency.

Polyetherimide Bisimide Monomer Synthesis

For the production of polyetherimides (e.g., ULTEM-type engineering thermoplastics), anhydrous disodium bisphenol-A is used to synthesize bisimide intermediates via reaction with N-substituted nitrophthalimides or chlorophthalimides. Using the anhydrous disodium salt with water content below 0.5 wt% (as determined by Karl Fischer titration), yields of 97% have been demonstrated for the key bisimide coupling product [4]. The patent literature explicitly warns that bisphenols are readily decomposed when heated in the presence of alkalis, making the availability of a stable, pre-formed, substantially anhydrous disodium salt critical for achieving high yields without decomposition side reactions [4].

Microwave-Assisted Poly(ether imide) Synthesis

Research laboratories and specialty polymer manufacturers seeking process intensification can utilize disodium bisphenol-A in microwave-assisted phase-transfer catalyzed polycondensation with bis(chlorophthalimide)s. This approach achieves reaction completion within 25 minutes—compared to hours for conventional thermal heating—while producing poly(ether imide)s with inherent viscosities of 0.55–0.92 dL/g, indicating commercially relevant molecular weights [5]. This application scenario is directly enabled by the disodium bisphenol-A substrate combined with microwave dielectric heating and hexaalkylguanidinium chloride phase-transfer catalysis, representing a demonstrable throughput advantage for small-to-medium-scale specialty polymer production.

Application
Selection Property
Validation Focus
Interfacial polycarbonate production
Pre‑formed water‑soluble bisphenolate
Aqueous‑phase loading and interfacial reactivity
Melt polycarbonate process control
Defined catalytic reference activity
Catalytic activity calibration and polymer color stability
Polyetherimide bisimide monomer synthesis
Anhydrous salt with low water content
Yield consistency and avoidance of alkali‑catalyzed decomposition
Microwave‑assisted poly(ether imide) synthesis
Phase‑transfer catalyzed polycondensation compatibility
Reaction time reduction and molecular weight attainment
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